HCN4 Channel Inhibition Probability: 2-Oxoivabradine (Ox3) vs. Ivabradine vs. N-Desmethyl Ivabradine (UV4)
In silico target prediction using SwissTargetPrediction demonstrated that 2-Oxoivabradine (identified as oxidative degradation product Ox3 in forced degradation studies) has a markedly lower probability of inhibiting the HCN4 cardiac pacemaker channel (0.40) compared to the parent drug ivabradine (0.96) and the active N-desmethyl metabolite UV4 (0.94) [1]. This 2.4-fold reduction versus ivabradine indicates that the 2-oxo modification substantially attenuates the primary pharmacological mechanism, which has direct implications for impurity qualification under ICH Q3A/Q3B guidelines.
| Evidence Dimension | HCN4 channel inhibition probability (in silico SwissTargetPrediction) |
|---|---|
| Target Compound Data | 0.40 (probability of HCN4 inhibition) |
| Comparator Or Baseline | Ivabradine = 0.96; N-Desmethyl ivabradine metabolite UV4 = 0.94; N1 (alkaline hydrolysis product) = 0.28; Ox1 (small oxidative fragment, m/z 294) = 0.40; Ox4 (N-methyl fragment, m/z 293) = 0.82; Ox5 (N-oxide, m/z 485) = 0.77; UV1 (small photolytic fragment, m/z 279) = 0.79 |
| Quantified Difference | 2-Oxoivabradine HCN4 inhibition probability is 58% lower than ivabradine (0.40 vs. 0.96); comparable to N1 (0.28) and Ox1 (0.40), but 2.05-fold lower than the active metabolite UV4 (0.94) |
| Conditions | In silico prediction; no confirmatory patch-clamp electrophysiology data available for Ox3 |
Why This Matters
Procurement of 2-Oxoivabradine as a qualified reference standard enables accurate impurity profiling with a known predicted pharmacological liability, which is essential for establishing safety-based impurity limits in ANDA submissions.
- [1] Piotrowska, P., Jelińska, M., Nowakowska, J., Hanczak-Białek, W., & Cielecka-Piontek, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Table 4. DOI: 10.3389/fphar.2016.00117. View Source
